molecular formula C9H6BrNO2S B581865 3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid CAS No. 1781783-46-7

3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid

Cat. No.: B581865
CAS No.: 1781783-46-7
M. Wt: 272.116
InChI Key: ZJNYXZSJRIHLMW-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid: is a heterocyclic compound that features a benzothiophene core with amino, bromo, and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-bromo-1-benzothiophene-2-carboxylic acid typically involves the bromination of benzothiophene derivatives followed by amination and carboxylation. One common method includes the use of microwave-assisted synthesis, which enhances reaction efficiency and reduces reaction time .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The amino and bromo groups on the benzothiophene ring can undergo various substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the benzothiophene core.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives .

Scientific Research Applications

Chemistry: 3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .

Biology and Medicine: This compound has shown promise in the development of kinase inhibitors, which are important in the treatment of various cancers and other diseases. It is also being explored for its potential as an antimicrobial agent .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .

Comparison with Similar Compounds

  • 3-Amino-1-benzothiophene-2-carbonitrile
  • 3-Bromo-1-benzothiophene
  • 3-Amino-2-substituted benzothiophenes

Comparison: 3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid is unique due to the presence of both amino and bromo groups on the benzothiophene ring, which allows for a diverse range of chemical reactions and applications. Its carboxylic acid group also enhances its solubility and reactivity compared to similar compounds .

Properties

IUPAC Name

3-amino-6-bromo-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNYXZSJRIHLMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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